molecular formula C17H24N2O2 B15232467 Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate

Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate

Cat. No.: B15232467
M. Wt: 288.4 g/mol
InChI Key: CVFURNFRYOKLKN-UHFFFAOYSA-N
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Description

Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core linked to a benzyl carbamate group via a methylene bridge. This structure combines the conformational rigidity of the spirocyclic system with the protective and functional versatility of the carbamate moiety.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl N-(7-azaspiro[3.5]nonan-2-ylmethyl)carbamate

InChI

InChI=1S/C17H24N2O2/c20-16(21-13-14-4-2-1-3-5-14)19-12-15-10-17(11-15)6-8-18-9-7-17/h1-5,15,18H,6-13H2,(H,19,20)

InChI Key

CVFURNFRYOKLKN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(C2)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 7-azaspiro[3.5]nonane-2-methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Log Po/w Key Applications References
This compound 7-azaspiro[3.5]nonane Benzyl carbamate, methylene bridge ~293–307 ~1.2–1.5 CNS drug intermediates
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 7-azaspiro[3.5]nonane tert-Butyl carbamate 240.34 1.65 Peptide synthesis
Benzyl N-(4-pyridyl)carbamate Pyridine Benzyl carbamate ~243 ~0.9 Crystalline materials
Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[... 5,9-dioxa-2-azaspiro[3.5]nonane Hydroxymethyl, benzyl carboxylate 293.32 ~1.8 Prodrug development
2-Benzyl-2-azaspiro[3.5]nonan-7-one 2-azaspiro[3.5]nonane Ketone, benzyl 233.32 ~2.0 Alkaloid synthesis

Research Findings and Trends

  • Synthetic Flexibility : Benzyl carbamates are typically synthesized via amine-carbamate coupling (e.g., DABAL-Me3 in THF ), whereas tert-butyl analogs require Boc-protection strategies .
  • Bioactivity: Diazaspiro derivatives (e.g., CAS 135380-51-7) show enhanced receptor binding due to nitrogen basicity, whereas hydroxymethyl derivatives (CAS 1648864-66-7) improve solubility for intravenous formulations .
  • Stability: tert-Butyl carbamates exhibit superior acid stability compared to benzyl analogs, which are prone to hydrogenolysis .

Q & A

Basic: What are the recommended synthetic routes for Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate?

The synthesis typically involves nucleophilic substitution using benzyl chloroformate with a 7-azaspiro[3.5]nonan-2-ylmethylamine precursor under basic conditions (e.g., aqueous NaOH or Et₃N). This method mirrors protocols for analogous spirocyclic carbamates, where the amine group attacks the electrophilic carbonyl carbon of benzyl chloroformate . For intermediates like (7-azaspiro[3.5]nonan-2-yl)methanol (Ref: 3D-GSD27313), activation via tosylation or mesylation may precede amination . PharmaBlock Sciences’ use of Cbz (benzyloxycarbonyl) protecting groups in similar spiro compounds (e.g., CAS 147611-02-7) suggests compatibility with this approach .

Advanced: How can stereochemical inconsistencies in the synthesis of this compound be resolved?

Stereochemical purity is critical due to the spirocyclic core’s conformational rigidity. Chiral HPLC or SFC (supercritical fluid chromatography) can separate enantiomers, while enzymatic resolution (e.g., lipase-mediated hydrolysis) may selectively process undesired stereoisomers . X-ray crystallography of intermediates, as demonstrated in spirocyclic analogs (e.g., CAS 952182-82-0), provides definitive stereochemical assignment . Optimizing reaction temperature (-20°C to 0°C) and using chiral auxiliaries during nucleophilic substitution can suppress racemization .

Basic: What spectroscopic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the spirocyclic structure (e.g., δ 3.5–4.5 ppm for carbamate -OCH₂C₆H₅ and sp³-hybridized bridgehead carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₉H₂₆N₂O₂ at m/z 321.1918) .
  • IR : A carbonyl stretch (~1700 cm⁻¹) confirms the carbamate moiety .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and torsional strain in the spiro system .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency in biphasic systems .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF/water mixtures minimize side reactions .
  • High-Throughput Screening : Automated platforms rapidly test reaction parameters (e.g., stoichiometry, temperature) to maximize yield .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC removes byproducts like unreacted benzyl chloroformate .

Basic: What biological targets are associated with this carbamate?

While direct data on this compound is limited, structurally related carbamates inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via covalent binding to catalytic serine residues . The spirocyclic core may enhance blood-brain barrier penetration, suggesting neuropharmacological potential . Proteomics studies on analogs (e.g., CAS 952182-82-0) indicate interactions with apoptosis-regulating enzymes (e.g., caspase-3) .

Advanced: How to design structure-activity relationship (SAR) studies for its derivatives?

  • Core Modifications : Introduce substituents at the spirocyclic bridgehead (e.g., fluorine for metabolic stability) or vary the carbamate’s benzyl group (e.g., electron-withdrawing substituents) .
  • Receptor-Dependent Modeling : Docking studies (AutoDock Vina) predict interactions with AChE’s active site, guided by co-crystal structures of related inhibitors .
  • In Vitro Assays : Measure IC₅₀ against AChE/BChE and compare with control compounds (e.g., galantamine) to quantify potency .

Advanced: What analytical approaches address contradictory bioactivity data across studies?

  • Purity Assessment : Quantify impurities (>98% by HPLC) to rule out confounding effects .
  • Stereoisomer Analysis : Chiral chromatography confirms enantiomeric excess; bioactivity disparities may arise from inactive stereoisomers .
  • In Silico ADMET Prediction : Tools like SwissADME assess permeability and metabolic stability, explaining variability in cellular vs. in vivo models .
  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., SH-SY5Y vs. PC12) to identify cell type-specific effects .

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